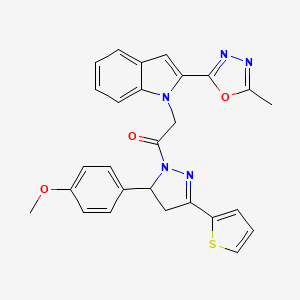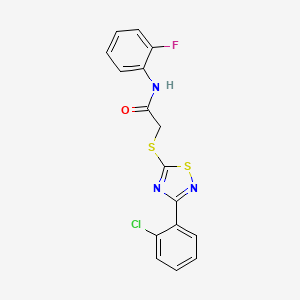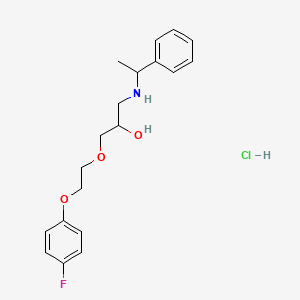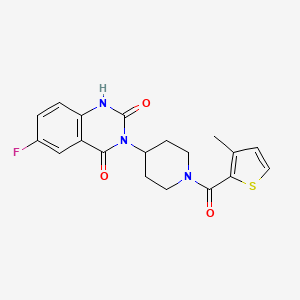
Methyl 4-(difluoromethoxy)-2-formylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(difluoromethoxy)-2-formylbenzoate, also known as DFMBO-Me, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of benzoate esters and has a molecular weight of 226.14 g/mol.
Applications De Recherche Scientifique
Methyl 4-(difluoromethoxy)-2-formylbenzoate has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit inhibitory activity against a range of enzymes and proteins, including but not limited to acetylcholinesterase, α-glucosidase, and tyrosinase. These enzymes and proteins are involved in various physiological processes and are implicated in the pathogenesis of several diseases, including Alzheimer's disease, diabetes, and skin disorders. Therefore, Methyl 4-(difluoromethoxy)-2-formylbenzoate has the potential to be developed into novel therapeutics for these diseases.
Mécanisme D'action
The mechanism of action of Methyl 4-(difluoromethoxy)-2-formylbenzoate is not fully understood, but it is believed to involve the interaction of the compound with the active site of the target enzyme or protein. This interaction may lead to the inhibition of the enzyme or protein's activity, thereby preventing or reducing the pathological effects of the disease.
Biochemical and Physiological Effects:
Methyl 4-(difluoromethoxy)-2-formylbenzoate has been shown to exhibit significant biochemical and physiological effects in vitro and in vivo. For example, it has been shown to inhibit acetylcholinesterase activity in vitro, which is a hallmark of Alzheimer's disease. It has also been shown to reduce blood glucose levels in diabetic mice and inhibit tyrosinase activity in melanoma cells, which are associated with skin disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Methyl 4-(difluoromethoxy)-2-formylbenzoate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations is its relatively low solubility in water, which may require the use of organic solvents and affect the physiological relevance of the experiments.
Orientations Futures
There are several future directions for the research on Methyl 4-(difluoromethoxy)-2-formylbenzoate. First, further studies are needed to elucidate the mechanism of action of the compound and its specific interactions with target enzymes and proteins. Second, the potential therapeutic applications of Methyl 4-(difluoromethoxy)-2-formylbenzoate in various diseases need to be explored further, including in vivo studies and clinical trials. Third, structural modifications of Methyl 4-(difluoromethoxy)-2-formylbenzoate may be explored to improve its potency, selectivity, and pharmacokinetic properties. Finally, the development of novel delivery systems for Methyl 4-(difluoromethoxy)-2-formylbenzoate may enhance its bioavailability and therapeutic efficacy.
Méthodes De Synthèse
Methyl 4-(difluoromethoxy)-2-formylbenzoate can be synthesized through a multi-step process involving the reaction of 4-hydroxybenzaldehyde with difluoromethoxy methane in the presence of a base catalyst, followed by the esterification of the resulting intermediate with methyl alcohol. The purity and yield of the final product can be improved through various purification techniques such as recrystallization and column chromatography.
Propriétés
IUPAC Name |
methyl 4-(difluoromethoxy)-2-formylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O4/c1-15-9(14)8-3-2-7(16-10(11)12)4-6(8)5-13/h2-5,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXZIKWRKZMVRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)OC(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(difluoromethoxy)-2-formylbenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2548683.png)
![N-[2-(diethylamino)ethyl]-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-methyl-2-thien-2-ylethyl}ethanediamide](/img/structure/B2548684.png)
![2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2548685.png)

![tert-butylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/no-structure.png)
![Methyl 3-[(2-{[2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2548690.png)
![N-[(4-fluorophenyl)methyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B2548691.png)


![5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2548697.png)
![N-(3-methylphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2548698.png)

